The versatility of 4-chloro-7-(trifluoromethyl)quinoline as a building block extends beyond antimalarial agents. It has been utilized in synthesizing diverse compounds with potential applications in various therapeutic areas. For instance, its derivatives have shown potential as anticancer agents [, ], BKCa channel openers for smooth muscle hyperactivity [], and neurotropic and psychotropic agents [].
This reaction enables the formation of a C-N bond by coupling 4-chloro-7-(trifluoromethyl)quinoline with various amino compounds, such as substituted phenols and biphenyl derivatives, in the presence of copper or a copper salt catalyst. This reaction has been widely employed to synthesize a diverse library of quinoline-based compounds with potential biological activities, particularly as antimalarial agents [, , , , , , , ].
Some derivatives of 4-chloro-7-(trifluoromethyl)quinoline have demonstrated significant antimalarial activity, both in vitro and in vivo [, ]. While the precise mechanism of action remains to be fully elucidated, it is hypothesized that these compounds exert their antimalarial effects by inhibiting parasitic growth through mechanisms distinct from those of chloroquine, offering potential for combating chloroquine-resistant malaria strains [, ].
4-Chloro-7-(trifluoromethyl)-10H-benzo[4,5]furo[3,2-b]indole-1-carboxylic acid (TBIC), a derivative of 4-chloro-7-(trifluoromethyl)quinoline, has shown promising uterine relaxant effects attributed to its BKCa channel opening activity. TBIC inhibits spontaneous uterine contractions and contractions induced by oxytocin, prostaglandin F2α, and acetylcholine. Its inhibitory activity on KCl-induced contractions further supports its K+ channel opening mechanism. The involvement of BKCa channels is confirmed by the attenuation of TBIC's inhibitory activities by specific BKCa channel blockers, penitrem A and tetraethylammonium chloride, while other K+ channel blockers have no effect [].
4-Chloro-7-(trifluoromethyl)quinoline serves as a key intermediate in synthesizing various quinoline derivatives with significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains [, , , , , , ]. These derivatives hold promise as potential antimalarial drug candidates, especially for combating drug-resistant malaria.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: